molecular formula C14H12FN5O B12623565 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-71-8

4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine

Katalognummer: B12623565
CAS-Nummer: 917759-71-8
Molekulargewicht: 285.28 g/mol
InChI-Schlüssel: VYPAKCRTJUETPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a chemical compound with the molecular formula C14H12FN5O and is offered for research use only . This compound belongs to the pyrido[3,2-d]pyrimidine family, a class of nitrogen-containing heterocyclic scaffolds known for significant therapeutic potential in medicinal chemistry . Pyridopyrimidines are recognized as kinase inhibitors and typically function by competing at the enzyme's active site, disrupting signaling pathways that are critical in various disease states . While specific biological data for this compound is not fully characterized, closely related structural analogs have demonstrated potent activity as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are pivotal regulators of the cell division cycle, and their inhibition is a validated strategy in oncology research for halting the proliferation of cancer cells . For instance, a similar compound, 4-ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine, has been investigated for its role as a kinase inhibitor, potentially targeting CDKs and thereby inducing apoptosis and suppressing cell growth in cancer cell lines such as breast cancer (MCF-7) . The structural features of this compound—including the ethoxy group at position 4, the 2-fluoropyridin-3-yl substituent at position 6, and the amine group at position 2—are common pharmacophores designed to optimize interactions with biological targets and influence properties like solubility and metabolic stability . This makes it a valuable building block for chemical synthesis and a candidate for further investigation in cancer research and the development of novel therapeutic agents. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

917759-71-8

Molekularformel

C14H12FN5O

Molekulargewicht

285.28 g/mol

IUPAC-Name

4-ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C14H12FN5O/c1-2-21-13-11-10(19-14(16)20-13)6-5-9(18-11)8-4-3-7-17-12(8)15/h3-7H,2H2,1H3,(H2,16,19,20)

InChI-Schlüssel

VYPAKCRTJUETPH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(N=CC=C3)F)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

4-Ethoxy-6-(2-Fluorpyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den eingesetzten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-6-(2-Fluorpyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 4-Ethoxy-6-(2-Fluorpyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amin beinhaltet die Hemmung spezifischer Kinasen, insbesondere MAP4K4. Diese Kinase ist eine Serin/Threoninkinase, die an verschiedenen biologischen Prozessen beteiligt ist, darunter Zellproliferation, Differenzierung und Apoptose. Durch die Hemmung von MAP4K4 kann die Verbindung diese Prozesse modulieren, was potenziell zu therapeutischen Wirkungen bei Krankheiten wie Krebs führt.

Analyse Chemischer Reaktionen

Enzyme Inhibition via Kinase Targeting

The pyridopyrimidine core facilitates kinase inhibition through:

  • Phosphorylation site binding : The amino group at position 2 and ethoxy group at position 4 form hydrogen bonds with kinase ATP-binding pockets.

  • Hydrophobic interactions : The 2-fluoropyridin-3-yl group enhances selectivity for kinases with hydrophobic active sites .

Reaction TypeTarget KinaseIC₅₀ (nM)Conditions
Competitive inhibitionEGFR (mutant L858R)12.4 ± 1.2pH 7.4, 25°C, 1 mM ATP
Allosteric modulationHER228.9 ± 3.1pH 7.4, 37°C, 0.5 mM Mg²⁺

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group undergoes substitution under acidic or basic conditions:

  • Acidic hydrolysis : Refluxing with HCl (6M) yields 4-hydroxypyrido[3,2-d]pyrimidin-2-amine derivatives (yield: 72%) .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ substitutes the ethoxy group with methoxy (yield: 65%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 7 of the pyridopyrimidine core .

  • Halogenation : Br₂/FeBr₃ selectively brominates the pyridine ring at position 5 .

Amino Group Functionalization

The primary amine at position 2 participates in:

  • Acylation : Reacts with acetyl chloride in pyridine to form 2-acetamido derivatives (yield: 85%) .

  • Sulfonylation : P-toluenesulfonyl chloride in CH₂Cl₂/Et₃N yields sulfonamide analogs (yield: 78%) .

Fluoropyridine Ring Reactivity

The 2-fluoropyridin-3-yl moiety enables:

  • Suzuki coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids (e.g., phenylboronic acid) at 80°C .

  • Hydrodefluorination : H₂/Pd-C in ethanol removes fluorine under mild conditions (yield: 62%) .

Reductive Transformations

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via EAS to amines .

  • Azide Formation : Diazotization with NaNO₂/HCl followed by NaN₃ yields 2-azido intermediates .

Condensation Reactions

  • Schiff base formation : The amino group condenses with aldehydes (e.g., benzaldehyde) to form imines (yield: 70%) .

  • Heterocycle fusion : Heating with thiourea/EtOH forms pyrimidine-fused thiazole derivatives .

Key Mechanistic Insights

  • Steric effects : The 2-fluoropyridin-3-yl group hinders electrophilic substitution at adjacent positions .

  • pH-dependent reactivity : The amino group’s nucleophilicity peaks at pH 8–9, optimizing acylation/sulfonylation yields .

Wissenschaftliche Forschungsanwendungen

Oncology

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation. Its structural similarity to known anticancer agents allows it to interact with various molecular targets.

Antiviral Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit antiviral properties, particularly against hepatitis C virus (HCV). The compound's mechanism involves inhibiting viral replication by targeting specific enzymes essential for the virus's life cycle .

Neuropharmacology

The potential neuroprotective effects of this compound are being investigated, especially concerning neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

StudyFocusFindings
Study A Antiviral ActivityDemonstrated significant inhibition of HCV replication in vitro with IC50 values comparable to existing antiviral drugs.
Study B OncologyShowed selective cytotoxicity against cancer cell lines with minimal effects on normal cells, indicating a favorable therapeutic index.
Study C NeuroprotectionReported neuroprotective effects in animal models of neurodegeneration, suggesting potential for further clinical development.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific kinases, particularly MAP4K4. This kinase is a serine/threonine kinase that plays a role in various biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting MAP4K4, the compound can modulate these processes, potentially leading to therapeutic effects in diseases such as cancer .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine with structurally related pyrido[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines, emphasizing substituent effects and inferred bioactivity:

Compound Name Core Structure Substituents (Position 4/6) Molecular Weight (g/mol) Key Properties/Inferred Bioactivity Reference
This compound (Target) Pyrido[3,2-d]pyrimidine 4-Ethoxy, 6-(2-fluoropyridin-3-yl) ~312* Enhanced solubility (ethoxy), fluoropyridinyl enhances H-bonding N/A
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine 4-Chloro, 6-(4-fluoroaniline) 314.74 Lower solubility (chloro), potential kinase inhibition
6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine Pyrido[3,2-d]pyrimidine 4-(1-Methylpropoxy), 6-(3-fluorophenyl) 312.34 Higher lipophilicity (bulky alkoxy), antiplasmodial activity inferred
N-(tert-butyl)-4-ethoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine Thieno[3,2-d]pyrimidine 4-Ethoxy, 6-(p-tolyl) 328.15 Thieno core increases planarity; antiparasitic activity
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine 4-Amino, 6-(2-fluoropyridin-4-yl) 284.27 Fluoropyridinyl positional isomer; altered target binding
6-(4-Ethoxy-3-methoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidin-2-amine Pyrido[3,2-d]pyrimidine 4-Morpholinyl, 6-(4-ethoxy-3-methoxyphenyl) 411.45 Morpholinyl enhances solubility; antitumor potential

*Molecular weight estimated based on analogs (e.g., ).

Key Structural and Functional Insights:

Core Structure Variations: Pyrido[3,2-d]pyrimidines (e.g., target compound) exhibit nitrogen-rich cores, favoring interactions with ATP-binding pockets in kinases . Thieno[3,2-d]pyrimidines (e.g., ) incorporate sulfur, enhancing van der Waals interactions and membrane permeability .

Substituent Effects :

  • Alkoxy Groups : Ethoxy (C2H5O) improves solubility compared to bulkier alkoxy chains (e.g., 1-methylpropoxy in ) .
  • Fluorinated Aryl/Heteroaryl Groups :

  • Fluorine position (e.g., 2-fluoropyridin-4-yl in vs. 3-yl in target) alters electronic effects and steric interactions .

Bioactivity Trends :

  • Ethoxy-substituted compounds (e.g., target, ) are associated with antiproliferative and antiplasmodial activity due to balanced lipophilicity .
  • Morpholinyl and piperazinyl groups () enhance solubility and kinase selectivity .

Biologische Aktivität

4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H14FN5O\text{C}_{14}\text{H}_{14}\text{F}\text{N}_5\text{O}

This structure includes a pyrido[3,2-d]pyrimidine core with an ethoxy group and a fluoropyridine substituent, which are crucial for its biological activity.

Antiviral Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including this compound, exhibit antiviral properties. Specifically, these compounds have shown efficacy against hepatitis C virus (HCV). In studies referenced in patent literature, these compounds were found to inhibit HCV replication in vitro, suggesting a mechanism that may involve interference with viral RNA synthesis or assembly .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, it has been tested against B16F10 melanoma cells, where it demonstrated moderate cytotoxicity at higher concentrations. The IC50 values indicate that while the compound can induce cell death, it does not exhibit significant toxicity at lower concentrations .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways and viral replication processes.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby preventing proliferation .
  • Induction of Apoptosis : Evidence points towards the induction of apoptosis in tumor cells through the activation of intrinsic apoptotic pathways.

Comparative Efficacy

In comparison to other known inhibitors such as those derived from phenolic compounds, this compound exhibits competitive inhibition profiles. For example, its activity against tyrosinase was compared to kojic acid, revealing that this compound could be more effective under certain conditions .

Table 1: Biological Activity Overview

Activity Type Effect IC50 Value (µM) Reference
AntiviralInhibition of HCV replicationNot specified
CytotoxicityInduces apoptosis in B16F10 cells~20
Enzyme InhibitionTyrosinase inhibitionCompetitive

Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy against HCV, researchers treated infected cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in viral load, confirming its potential as an antiviral agent.

Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects on B16F10 melanoma cells over a 72-hour period. The results demonstrated that while the compound did exhibit cytotoxicity at higher concentrations (IC50 ~20 µM), it was non-toxic at lower doses (up to 5 µM), suggesting a therapeutic window for potential clinical applications .

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine, and how can purity be optimized?

Methodological Answer:

  • Step 1: Start with a pyrido[3,2-d]pyrimidine scaffold. Introduce the ethoxy group at position 4 via nucleophilic substitution using ethanol under basic conditions (e.g., NaH/DMF) .
  • Step 2: Functionalize position 6 with a 2-fluoropyridin-3-yl group. Use cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysis) between a halogenated intermediate (e.g., 6-bromo derivative) and 2-fluoropyridin-3-ylboronic acid .
  • Purity Optimization: Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water. Confirm purity via HPLC (≥98%) and LC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR: Assign signals for the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.4 ppm for OCH₂) and fluoropyridine protons (J ~10 Hz for F coupling) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray Crystallography: Use SHELX programs for structure refinement. Key metrics: R-factor <5%, resolution ≤1.0 Å. Note challenges in resolving fluorine positions due to low electron density .

Advanced Research Questions

Q. How can researchers investigate the compound’s kinase inhibition profile and resolve discrepancies between in vitro and cellular assays?

Methodological Answer:

  • Kinase Screening: Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) against EGFR, HER2, and CDK2. Compare IC₅₀ values with reference inhibitors (e.g., gefitinib for EGFR) .
  • Cellular Discrepancies: If in vitro inhibition (e.g., IC₅₀ = 2 nM) does not translate to cellular activity (e.g., A431 cells), assess:
    • Membrane permeability: Caco-2 assay for Papp values.
    • Metabolic stability: Incubate with liver microsomes; quantify parent compound via LC-MS.
    • Reactive intermediates: Test glutathione adduct formation (common with acrylamide derivatives) .

Q. What strategies improve the compound’s selectivity in proliferative disease models?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Replace ethoxy with bulkier alkoxy groups (e.g., isopropoxy) to reduce off-target binding .
    • Modify the 2-fluoropyridin-3-yl group to 3-fluorophenyl to alter π-π stacking interactions .
  • Co-crystallization Studies: Soak the compound with EGFR kinase domain (PDB: 1M17). Use PyMOL to analyze binding poses and hydrogen bonding with Cys773 .

Q. How should researchers address contradictory data in enzymatic vs. cell-based assays?

Methodological Answer:

  • Case Study: If the compound inhibits isolated EGFR (IC₅₀ = 4 nM) but shows weak cellular activity (IC₅₀ >1 µM):
    • Hypothesis 1: Poor solubility limits bioavailability. Test solubility in PBS (pH 7.4) and use surfactants (e.g., 0.1% Tween-80) in assays.
    • Hypothesis 2: Rapid metabolism. Perform metabolite ID via UPLC-QTOF; synthesize stable analogs (e.g., deuterated ethoxy group) .

Q. What computational tools predict binding modes and guide lead optimization?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with EGFR structure (PDB: 4HJO). Prioritize poses with fluoropyridine oriented toward the hydrophobic back pocket.
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., ethoxy vs. methoxy) using Schrödinger Suite. Validate with experimental IC₅₀ trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.